molecular formula C13H21NO3S B12619145 4-Heptylphenyl sulfamate CAS No. 921201-36-7

4-Heptylphenyl sulfamate

Cat. No.: B12619145
CAS No.: 921201-36-7
M. Wt: 271.38 g/mol
InChI Key: HXIZGMIJTGRTNL-UHFFFAOYSA-N
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Description

4-Heptylphenyl sulfamate is an organosulfate compound with the molecular formula C13H21NO3S It is characterized by a heptyl group attached to a phenyl ring, which is further bonded to a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-heptylphenyl sulfamate typically involves the reaction of 4-heptylphenol with sulfamoyl chloride under mild phase-transfer conditions. This method ensures high yields and shorter reaction times. The reaction can be represented as follows:

4-Heptylphenol+Sulfamoyl chloride4-Heptylphenyl sulfamate\text{4-Heptylphenol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} 4-Heptylphenol+Sulfamoyl chloride→4-Heptylphenyl sulfamate

The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylphenyl sulfamate undergoes various chemical reactions, including:

    Hydrolysis: In acidic or basic conditions, it can hydrolyze to form 4-heptylphenol and sulfamic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or hydroxide ions are common reagents.

    Substitution: Nucleophiles such as amines or alcohols can be used.

Major Products:

    Hydrolysis: 4-Heptylphenol and sulfamic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Heptylphenyl sulfamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfate compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfamate-sensitive pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-heptylphenyl sulfamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamate group is crucial for this inhibitory action as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

  • Phenyl sulfamate
  • Benzyl sulfamate
  • 4-Methylphenyl sulfamate

Comparison: 4-Heptylphenyl sulfamate is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications where hydrophobic interactions are essential. In contrast, phenyl sulfamate and benzyl sulfamate lack this hydrophobic tail, making them less effective in such applications.

Properties

CAS No.

921201-36-7

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

(4-heptylphenyl) sulfamate

InChI

InChI=1S/C13H21NO3S/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)17-18(14,15)16/h8-11H,2-7H2,1H3,(H2,14,15,16)

InChI Key

HXIZGMIJTGRTNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

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